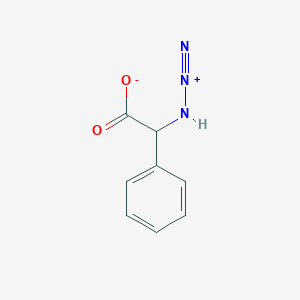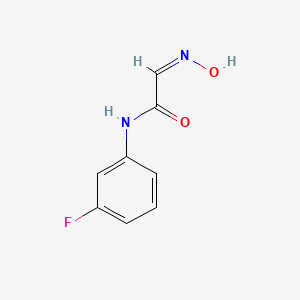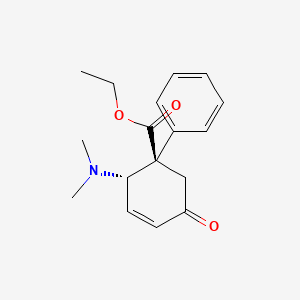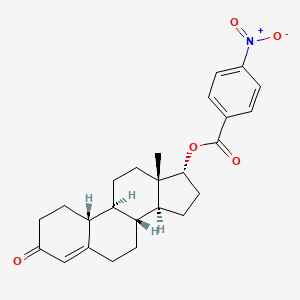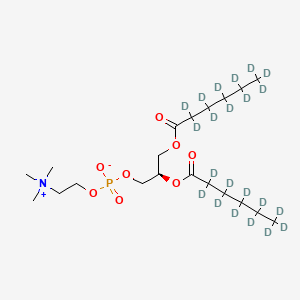
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a synthetic phospholipid containing deuterated fatty acids. It is a zwitterionic glycerophospholipid, which means it has both positive and negative charges. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is synthesized by esterifying glycerol with hexanoic acid at the sn-1 and sn-2 positions. The deuterium atoms are introduced by using deuterated hexanoic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipid-based products .
Mécanisme D'action
The mechanism of action of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also act as a ligand for specific receptors, such as nicotinic acetylcholine receptors, mediating various cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A longer-chain phospholipid used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with longer fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phospholipid with unsaturated fatty acid chains .
Uniqueness
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is unique due to its deuterated fatty acids, which make it particularly useful in nuclear magnetic resonance (NMR) studies. The shorter chain length also provides distinct properties compared to longer-chain phospholipids, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C20H40NO8P |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Clé InChI |
DVZARZBAWHITHR-BGBVYDDGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


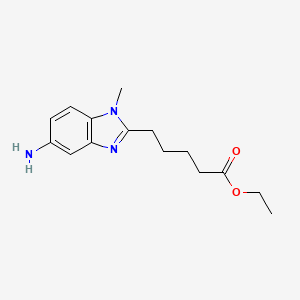
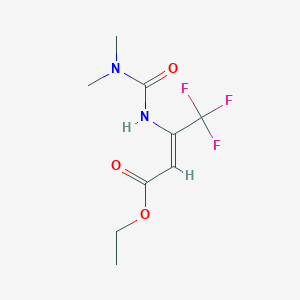
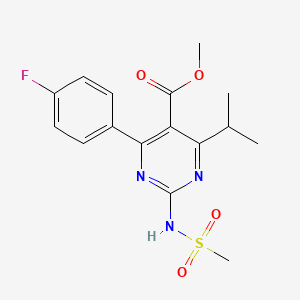
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
